molecular formula C10H18O2 B14858187 (E)-2-(cyclooct-4-enyloxy)ethanol

(E)-2-(cyclooct-4-enyloxy)ethanol

Cat. No.: B14858187
M. Wt: 170.25 g/mol
InChI Key: NFMXXBBCDIEIJX-UPHRSURJSA-N
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Description

(E)-2-(cyclooct-4-enyloxy)ethanol is an organic compound characterized by the presence of a cyclooctene ring and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(cyclooct-4-enyloxy)ethanol typically involves the reaction of cyclooctene with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the nucleophilic attack of the ethylene oxide on the cyclooctene, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(cyclooct-4-enyloxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclooct-4-enone or cyclooct-4-enal.

    Reduction: Formation of 2-(cyclooctyloxy)ethanol.

    Substitution: Formation of various substituted ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(cyclooct-4-enyloxy)ethanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclooctyloxy)ethanol: Lacks the double bond in the cyclooctene ring.

    (E)-2-(cyclohex-4-enyloxy)ethanol: Contains a cyclohexene ring instead of a cyclooctene ring.

    (E)-2-(cyclooct-4-enyloxy)propane: Contains a propane group instead of an ethylene group.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-[(4Z)-cyclooct-4-en-1-yl]oxyethanol

InChI

InChI=1S/C10H18O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h1-2,10-11H,3-9H2/b2-1-

InChI Key

NFMXXBBCDIEIJX-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OCCO

Canonical SMILES

C1CC=CCCC(C1)OCCO

Origin of Product

United States

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